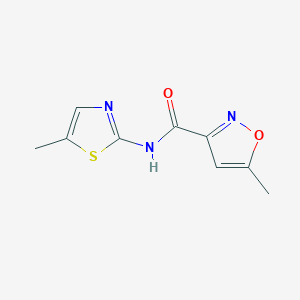![molecular formula C19H19N3O3 B4628734 4-[4-(4-吗啉基)苯甲酰基]-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B4628734.png)
4-[4-(4-吗啉基)苯甲酰基]-3,4-二氢-2(1H)-喹喔啉酮
描述
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including compounds similar to 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, involves various methods. One notable approach is the use of sodium dichloroisocyanurate in methanolic aqueous alkali, which facilitates the production of novel quinolinone derivatives through a reaction with 2-phenylquinolin-4(1H)-one. This method yields dichloro compounds as chief products, which are intermediates in further synthetic pathways (Staskun & Es, 1993). Additionally, the Buchwald–Hartwig amination process has been employed to synthesize morpholinyl-substituted quinolines, offering insights into the synthetic approach for compounds with a morpholinyl group (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, has been explored through various structural studies. The presence of an enamine form in certain derivatives signifies the complexity and variability in the molecular structure of these compounds. This structure is evident in the crystal and solution states as demonstrated by infrared (IR) and proton nuclear magnetic resonance (PMR) spectra (Iwanami & Inagaki, 1976).
Chemical Reactions and Properties
The chemical reactivity of quinoxalinone derivatives encompasses a range of reactions, including nucleophilic cyclizations and rearrangements. For example, the reaction of quinoxalinone derivatives with bifunctional nucleophiles can produce diverse triheterocyclic systems, showcasing the compound's versatility in forming complex structures (Abass et al., 2007).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are typically determined through experimental studies involving spectroscopic and crystallographic techniques. However, specific details on the physical properties of 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone are not directly available in the provided literature.
Chemical Properties Analysis
Quinoxalinone derivatives exhibit a range of chemical properties, including their interaction with DNA, which may be attributed to π-stacking and/or hydrogen-bonding interactions. Such interactions highlight the potential biological relevance of these compounds (Bonacorso et al., 2018). Additionally, the use of green chemistry approaches in the synthesis of quinoxalinone derivatives, such as employing lemon juice as a solvent and catalyst, underscores the evolving methods aiming to reduce environmental impact (Petronijevic et al., 2017).
科学研究应用
合成与表征
- 4-[4-(4-吗啉基)苯甲酰基]-3,4-二氢-2(1H)-喹喔啉酮和类似化合物已被合成并表征,以期在包括药学和药理学在内的各个领域中发挥潜在用途。喹喔啉酮衍生物,包括喹喔啉酮,表现出一系列治疗活性,例如抗炎、抗病毒、抗真菌和抗癌特性 (Asif, 2016).
光物理性质
- 由于喹喔啉酮的生物活性和荧光行为,其光物理性质已经得到研究。这导致了基于喹喔啉酮的化学探针的发展,用于特异性检测,例如检测硫化氢 (Renault 等,2017).
电化学合成
- 已经开发出电化学方法来合成与喹喔啉酮结构相关且具有潜在生物学意义的化合物,例如 4-吗啉基-2-(芳基磺酰基)苯胺 (Nematollahi & Esmaili, 2010).
抗菌和抗癌活性
- 对喹喔啉酮衍生物(包括喹喔啉酮)的研究表明,它们对各种细菌和酵母菌株具有抗菌活性。这表明它们作为抗菌化疗新药的潜力 (Vieira 等,2014)。此外,与喹喔啉酮密切相关的喹喔啉 1,4-二氧化物已被证明可以诱导人结肠癌细胞的 G2/M 细胞周期停滞和凋亡,突出了它们在癌症治疗中的潜力 (Gali-Muhtasib 等,2005).
属性
IUPAC Name |
4-(4-morpholin-4-ylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-22(17-4-2-1-3-16(17)20-18)19(24)14-5-7-15(8-6-14)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLKKIPAHQJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(morpholin-4-yl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)
![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
